molecular formula C19H14ClN3S3 B3414207 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine CAS No. 946310-35-6

3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine

Cat. No.: B3414207
CAS No.: 946310-35-6
M. Wt: 416 g/mol
InChI Key: NWKFGIQRTACHDQ-UHFFFAOYSA-N
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Description

3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains multiple functional groups, including a chlorophenyl group, a thiophene ring, and a thiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Pyridazine Ring: The pyridazine ring can be constructed through a condensation reaction between a hydrazine derivative and a diketone.

    Final Assembly: The final compound is obtained by linking the chlorophenyl group and the thiazole-thiophene-pyridazine core through a sulfanyl bridge, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-[6-[(2-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3S3/c1-12-18(26-19(21-12)16-7-4-10-24-16)15-8-9-17(23-22-15)25-11-13-5-2-3-6-14(13)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKFGIQRTACHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine
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3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine
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3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine
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3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine
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3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine
Reactant of Route 6
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine

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